6-Fluoro-7-methylisoquinolin-1(2H)-one
Description
6-Fluoro-7-methylisoquinolin-1(2H)-one is a fluorinated isoquinolinone derivative characterized by a fluorine atom at position 6 and a methyl group at position 7 on its bicyclic aromatic structure. The fluorine substituent enhances electronegativity and metabolic stability, while the methyl group contributes to steric effects and lipophilicity . However, direct studies on this compound are sparse in the provided evidence, necessitating comparisons with structurally analogous compounds to infer properties.
Properties
IUPAC Name |
6-fluoro-7-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-8-7(5-9(6)11)2-3-12-10(8)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONWECUKJSDBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CNC2=O)C=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731302 | |
| Record name | 6-Fluoro-7-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923023-38-5 | |
| Record name | 6-Fluoro-7-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-fluoroaniline and 3-methylbenzaldehyde, the compound can be synthesized through a series of steps including condensation, cyclization, and oxidation.
Condensation: 2-Fluoroaniline reacts with 3-methylbenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under basic conditions to form the isoquinoline ring.
Oxidation: The resulting intermediate is then oxidized to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-7-methylisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The methyl group can also influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Fluorine vs.
- Methyl Position : Methyl at position 7 (target) vs. position 2 (analogue ) influences steric interactions. Position 7 is adjacent to the ketone group, which may hinder rotational freedom or binding interactions.
Physicochemical Properties
- Solubility : Fluorinated derivatives (e.g., 6-fluoro and 6-(difluoromethyl)) exhibit lower aqueous solubility compared to hydroxylated analogues (e.g., 6-hydroxy) due to reduced polarity .
- Stability : Fluorine’s electronegativity stabilizes the aromatic ring against oxidative degradation, a critical factor in drug design .
- Crystal Packing: Methyl groups (as in the target compound) may influence crystal lattice interactions. For example, highlights how substituents like methyl-phenyl groups in phthalazinones affect hydrogen bonding and π-π stacking .
Biological Activity
6-Fluoro-7-methylisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 6-position and a methyl group at the 7-position of the isoquinoline ring. Its chemical formula is , and it has shown promise as a scaffold for developing novel therapeutic agents.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of colorectal cancer cells by targeting cyclin D1 and inducing cyclin-dependent kinase inhibitor-1 (p21) expression. This mechanism suggests that the compound may interfere with cell cycle regulation, leading to reduced tumor growth in vitro and in vivo models .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LS174T (Colorectal) | <1 | Inhibition of cyclin D1, induction of p21 |
| HT-29 | <1 | Cyclin-dependent pathway modulation |
| Caco2 | <1 | Selective inhibition compared to normal cells |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the fluorine atom is believed to enhance membrane permeability, facilitating its interaction with microbial targets.
The biological activity of this compound can be attributed to its interaction with key molecular targets involved in cell signaling and proliferation. It is thought to inhibit specific kinases that regulate cell cycle progression, leading to apoptosis in cancer cells. Additionally, its antimicrobial effects may result from disruption of bacterial membrane integrity and interference with metabolic pathways .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Colorectal Cancer Model : In a study involving LS174T colon cancer cells, treatment with the compound resulted in over 75% inhibition of cell proliferation at concentrations as low as 1 µM. This study also demonstrated that the compound did not significantly affect normal cell lines, indicating a degree of selectivity .
- Antimicrobial Efficacy : A separate investigation assessed the compound's activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
